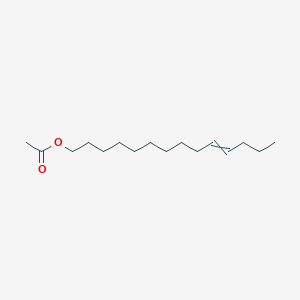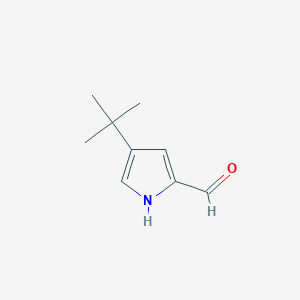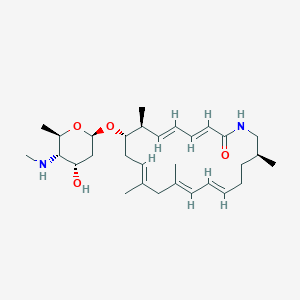
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine is a deuterated derivative of 1,4-dibenzylpiperazineThe molecular formula of this compound is C18H18D4N2, and it has a molecular weight of 270.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine typically involves the deuteration of 1,4-dibenzylpiperazine. This process can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of 1,4-dibenzylpiperazine with deuterated hydrogen gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Investigated for its potential as a tracer in biological studies due to its deuterium content.
Medicine: Explored for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of deuterated compounds for various industrial applications
作用機序
The mechanism of action of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine involves its interaction with molecular targets and pathways. One of the key applications is its use as a positron emission tomography (PET) tracer for imaging the brain. The compound binds to the dopamine transporter (DAT), a protein located on the presynaptic terminals of dopamine neurons. By measuring the levels of binding in the brain, researchers can assess dopaminergic activity, which is valuable in understanding neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
類似化合物との比較
1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine can be compared with other similar compounds, such as:
1,4-Dibenzylpiperazine: The non-deuterated version of the compound, which lacks the deuterium atoms.
This compound hydrochloride: A salt form of the compound with different solubility and stability properties.
N,N’-Dibenzylpiperazine-d4 dihydrochloride: Another deuterated derivative with different counterions.
特性
IUPAC Name |
1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2/i11D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGLZQRXQQCSX-IWFQOFTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)


![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)






